molecular formula C19H27FN4O B3799950 2-{1-cyclopentyl-4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol

2-{1-cyclopentyl-4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol

Cat. No.: B3799950
M. Wt: 346.4 g/mol
InChI Key: XKDLUGOTSWOVAT-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid, and it’s known for its versatile properties . Benzimidazole derivatives are known to interact easily with biopolymers in the living system due to their structural similarity with naturally occurring nucleotides .


Synthesis Analysis

Benzimidazole derivatives have been synthesized by researchers for various biological activities . The synthesis often involves the reaction of o-phenylenediamine with a carboxylic acid .


Molecular Structure Analysis

The benzimidazole group consists of a fused two-ring system, which includes a benzene ring and an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to undergo a variety of chemical reactions, often resulting in compounds with significant biological activity .


Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it can react as both an acid and a base .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target . For example, some benzimidazole derivatives are known to inhibit certain enzymes, while others might interact with various receptors .

Future Directions

Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new benzimidazole derivatives and studying their biological activities, with the aim of developing new therapeutic agents .

Properties

IUPAC Name

2-[1-cyclopentyl-4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN4O/c20-14-5-6-17-18(11-14)22-19(21-17)13-23-8-9-24(15-3-1-2-4-15)16(12-23)7-10-25/h5-6,11,15-16,25H,1-4,7-10,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDLUGOTSWOVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=NC4=C(N3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-cyclopentyl-4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 2
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2-{1-cyclopentyl-4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 3
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2-{1-cyclopentyl-4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 4
2-{1-cyclopentyl-4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 5
2-{1-cyclopentyl-4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 6
2-{1-cyclopentyl-4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol

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